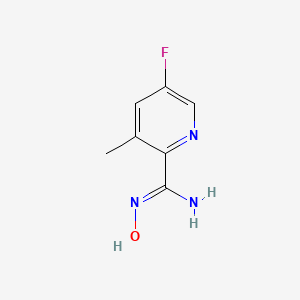
4-Chloro-5-methoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the use of 4-chloro-2,5-dimethoxyaniline as a starting material. This compound is subjected to a series of reactions, including nitration, reduction, and chlorination, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving catalytic reactions and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 4-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: Involves reagents such as sulfuric acid and nitric acid for nitration and sulfonation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex organic molecules .
科学的研究の応用
4-Chloro-5-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, similar compounds have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin .
類似化合物との比較
- 4-Chloro-2,5-dimethoxyaniline
- 8-Chloro-5-methoxyisoquinoline
- 3-Chloro-5-methoxyisoquinoline
Comparison: 4-Chloro-5-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
4-chloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |
InChIキー |
QRSZSZKZFVDDSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CN=CC(=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)



![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)



